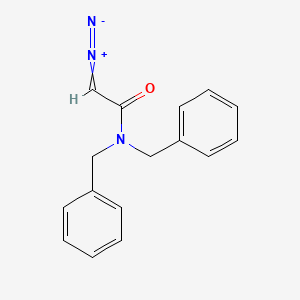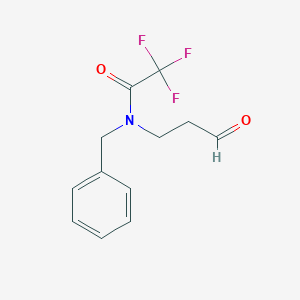
2-(2-Bromoethoxy)ethanol;carbonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethoxy)ethanol is an organic compound with the chemical formula C4H9BrO2. It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ether and alcohol. This compound is often used as a chemical intermediate for the synthesis of other organic compounds and has applications in the field of medicine as a starting material for the synthesis of certain drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A common method for preparing 2-(2-Bromoethoxy)ethanol involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows :
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Carry out the reaction under appropriate conditions for several hours until the reaction is complete.
- Purify the obtained product by distillation.
Industrial Production Methods
In industrial settings, the production of 2-(2-Bromoethoxy)ethanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethoxy)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted ethers and alcohols.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Primary and secondary alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethoxy)ethanol has a wide range of applications in scientific research, including :
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethoxy)ethanol involves its reactivity as a nucleophile and electrophile. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds and the generation of various derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar in structure but contains a chlorine atom instead of bromine.
2-(2-Iodoethoxy)ethanol: Contains an iodine atom instead of bromine.
2-(2-Fluoroethoxy)ethanol: Contains a fluorine atom instead of bromine.
Uniqueness
2-(2-Bromoethoxy)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
116156-24-2 |
|---|---|
Molekularformel |
C9H20Br2O7 |
Molekulargewicht |
400.06 g/mol |
IUPAC-Name |
2-(2-bromoethoxy)ethanol;carbonic acid |
InChI |
InChI=1S/2C4H9BrO2.CH2O3/c2*5-1-3-7-4-2-6;2-1(3)4/h2*6H,1-4H2;(H2,2,3,4) |
InChI-Schlüssel |
FVHPFHNTFIXDID-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCBr)O.C(COCCBr)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


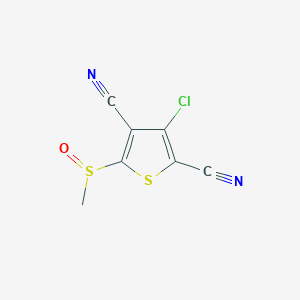
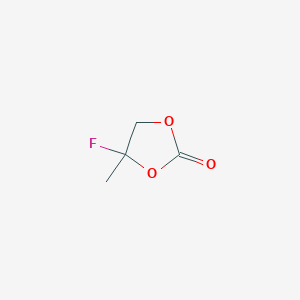
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
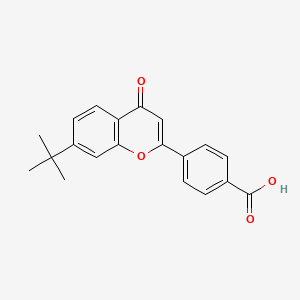
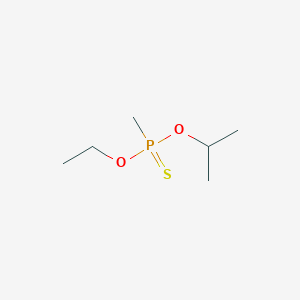

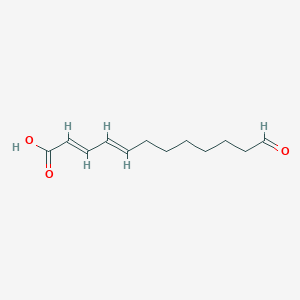
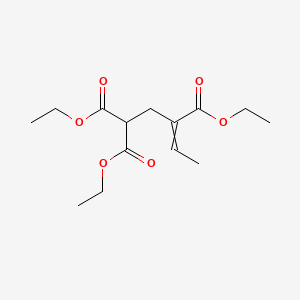

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
